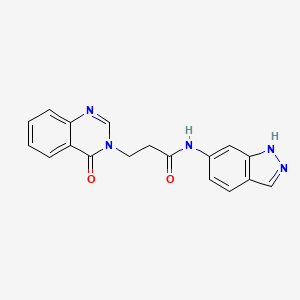
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic organic compound that belongs to the class of indazole and quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines the indazole and quinazoline moieties, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of Indazole and Quinazoline Moieties: The final step involves coupling the indazole and quinazoline moieties through a propanamide linker, often using amide bond formation reactions under specific conditions such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield and purity.
Purification Techniques: Use of chromatography and recrystallization to obtain high-purity product.
Scalability: Ensuring the synthetic route is scalable and cost-effective for industrial production.
Chemical Reactions Analysis
Types of Reactions
“N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or quinazoline rings.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced derivatives of the indazole or quinazoline rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or Activation of Enzymes: Modulating the activity of enzymes involved in key biological pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling effects.
Pathway Modulation: Affecting cellular pathways such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide: A similar compound with a butanamide linker instead of a propanamide linker.
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)ethanamide: A similar compound with an ethanamide linker.
Uniqueness
The uniqueness of “N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” lies in its specific combination of the indazole and quinazoline moieties with a propanamide linker. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(21-13-6-5-12-10-20-22-16(12)9-13)7-8-23-11-19-15-4-2-1-3-14(15)18(23)25/h1-6,9-11H,7-8H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOACPZLGKCRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














